molecular formula C22H22F3N3O2 B11483671 N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

Cat. No.: B11483671
M. Wt: 417.4 g/mol
InChI Key: JVQCRZOWGHSHGE-UHFFFAOYSA-N
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Description

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a trifluoromethyl ketone, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide
  • N-((2S)-2-({(1Z)-1-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide

Uniqueness

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C22H22F3N3O2

Molecular Weight

417.4 g/mol

IUPAC Name

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]pentanamide

InChI

InChI=1S/C22H22F3N3O2/c1-2-3-14-18(29)26-21(22(23,24)25)20(30)28(15-16-10-6-4-7-11-16)19(27-21)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,26,29)

InChI Key

JVQCRZOWGHSHGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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